![molecular formula C20H19N3O2S B2398722 N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-phenyloxalamide CAS No. 894010-82-3](/img/structure/B2398722.png)
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-phenyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are important heterocyclic compounds that have been the subject of much research due to their diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Synthesis Analysis
Thiazole derivatives have been synthesized with variable substituents as target structures, and their biological activities have been evaluated . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical shift of the ring proton and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Research suggests that thiazole derivatives exhibit antioxidant activity, making them relevant in the field of health and disease prevention .
- Thiazoles have been explored as potential analgesic agents. Their anti-inflammatory properties make them promising candidates for managing pain and inflammation. Researchers continue to investigate novel thiazole derivatives for improved efficacy and safety .
- Thiazoles exhibit antimicrobial and antifungal effects. Compounds derived from this scaffold have been studied for their ability to combat bacterial and fungal infections. Understanding their mechanisms of action and optimizing their structures could lead to new therapeutic agents .
- Some thiazole derivatives demonstrate antiviral activity. Researchers have explored their effectiveness against various viruses, including HIV and influenza. These investigations aim to identify compounds that can inhibit viral replication or entry into host cells .
- Thiazoles may have neuroprotective effects. Studies have investigated their role in preserving neuronal health and preventing neurodegenerative diseases. These compounds could potentially mitigate oxidative stress and inflammation in the nervous system .
- Thiazoles have been evaluated as potential antitumor agents. Researchers study their cytotoxic effects on cancer cells, aiming to develop compounds with selective toxicity against tumors. These investigations contribute to the field of oncology drug discovery .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Antiviral Potential
Neuroprotective Properties
Antitumor and Cytotoxic Activity
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-phenyloxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with various targets, leading to different biochemical changes.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have various molecular and cellular effects.
properties
IUPAC Name |
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-17(26-20(22-14)15-8-4-2-5-9-15)12-13-21-18(24)19(25)23-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUFPJGSWNFNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-phenyloxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.